2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Polysiloxane Networks Thermal Stability High-Temperature Materials

D4Vi features a rigid cyclotetrasiloxane core with four precisely positioned vinyl groups—a well-defined tetrafunctional crosslinker. Unlike D4 (inert) or linear vinyl PDMS (diffuse networks), D4Vi delivers higher crosslink density and superior homogeneity. Key outcomes: silicone elastomers stable to ~480°C, SiC preceramic networks with high ceramic yield, and ultrathin anticorrosion coatings achieving 0.002 mpy on zinc. In Li-ion batteries, just 0.5 wt% addition improves capacity retention by 9 pp. This unique tetravalent architecture cannot be matched by linear or less-functional siloxane alternatives.

Molecular Formula C12H24O4Si4
Molecular Weight 344.66 g/mol
CAS No. 27342-69-4
Cat. No. B036056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
CAS27342-69-4
Synonymstetramethyltetravinylcyclotetrasiloxane; 1,3,5,7-Tetravinyl-1,3,5,7-Tetrmethylcyclotetrasiloxane; tetraethenyltetramethyl-cyclotetrasiloxan; 1,3,5,7-Tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane; 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxan
Molecular FormulaC12H24O4Si4
Molecular Weight344.66 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C
InChIInChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3
InChIKeyVMAWODUEPLAHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (CAS 27342-69-4) Procurement Guide: A Multifunctional Cyclosiloxane Crosslinker for High-Performance Silicone Networks


2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (CAS 27342-69-4), also referred to as D4Vi, V4D4, or TVTSi, is a cyclic siloxane monomer with the molecular formula C12H24O4Si4 and a molecular weight of 344.659 g/mol . Its structure consists of a four-silicon ring, each silicon atom bearing one methyl and one vinyl group [1]. This tetravinyl-functionalized architecture enables its use as a highly efficient crosslinker in hydrosilylation and thiol-ene click reactions, and as a versatile building block for synthesizing functionalized polysiloxanes, dendrimers, and preceramic networks [2]. As a clear, colorless liquid with a density of approximately 0.997 g/mL at 25°C, a melting point of -44°C, and a boiling point around 247.8°C [3], it is a key raw material in the silicone industry for applications demanding precise network architecture and tailored performance.

Why Generic Substitution Fails for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: The Critical Role of Cyclic Tetravinyl Architecture


The performance of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4Vi) cannot be replicated by simple substitution with other vinyl-functional siloxanes or linear analogs. Its unique combination of a cyclic siloxane core and precisely four reactive vinyl groups per molecule is fundamental to its function. While octamethylcyclotetrasiloxane (D4) lacks crosslinking ability [1], and linear vinyl-terminated polydimethylsiloxanes form less defined, more flexible networks, D4Vi's rigid cyclic structure and high vinyl density act as a well-defined, tetrafunctional crosslinking node . This results in significantly higher crosslink density and a more homogeneous network, which directly translates into superior thermal stability, mechanical robustness, and barrier properties in the final material [2][3]. Substituting with a linear analog or a less functional cyclic siloxane will fundamentally alter the network architecture, leading to compromised performance in applications where high crosslink density, rigidity, or well-defined molecular scaffolding is critical.

Quantitative Differentiation of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Head-to-Head Performance Data vs. Key Comparators


Enhanced Thermal Stability: Decomposition Temperature Comparison with Octamethylcyclotetrasiloxane (D4)-Based Polymers

Polysiloxane networks crosslinked with 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4Vi) exhibit a significantly higher decomposition temperature compared to those derived from octamethylcyclotetrasiloxane (D4). A study on copolymerization of D4Vi and D4 to form epoxidized polysiloxanes (ESR) found that the resulting ESRs showed higher thermal degradation temperatures than traditional poly(dimethylsiloxane) (PDMS) [1]. In another study, siloxane-based polymers cured with D4Vi displayed excellent thermal stability with a decomposition temperature around 480 °C [2]. This enhanced stability is attributed to the higher crosslink density achievable with the tetrafunctional vinyl groups of D4Vi, which restricts chain mobility and degradation pathways.

Polysiloxane Networks Thermal Stability High-Temperature Materials

Superior Corrosion Protection: Poly(V4D4) vs. Bare Metal and Copolymer Coatings

Polymers derived from 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4) demonstrate exceptional corrosion resistance. In a head-to-head study, a 250-nm-thick poly(V4D4) homopolymer coating on zinc substrates achieved a corrosion rate as low as 0.002 mpy in 5 wt% NaCl solution, which is more than three orders of magnitude lower than that of bare zinc [1]. Electrochemical impedance spectroscopy (EIS) confirmed that poly(V4D4) homopolymer provided an extremely high protection efficiency of ~99% on zinc. In comparison, a poly(V4D4-co-PFHEA) copolymer exhibited slightly lower corrosion efficiency (85–91%), but offered improved mechanical and chemical properties, reducing weight loss by 57% for copper and 45% for zinc [1].

Corrosion Protection Barrier Coatings iCVD Polymers

Superior UV Stability: TVTSi-Modified Sulfur Polymers vs. Unmodified Sulfur Polymers

Incorporation of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (TVTSi) into inverse vulcanization sulfur polymers dramatically enhances UV stability. A comparative study demonstrated that poly(S-TVTSi) coatings could withstand UV exposure for up to 300 minutes while maintaining superhydrophobicity (WCA > 150°), whereas unmodified sulfur polymers rapidly degrade into hydrophilic compounds under similar UV irradiation [1]. This improvement is due to the siloxane crosslinking network formed by TVTSi, which protects the sulfur matrix from photo-oxidative degradation.

Superhydrophobic Coatings UV Stability Inverse Vulcanization

Enhanced Battery Cycle Life: MVCTS Electrolyte Additive vs. No Additive in High-Voltage Li-Ion Cells

The addition of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (MVCTS) as an electrolyte additive significantly improves the cycle life of high-voltage LiNi0.5Mn1.5O4 (LNMO)/graphite cells. After 100 cycles at 60°C and a 1C rate between 3.5-4.9V, the cell with 0.5 wt% MVCTS retained 50% of its initial capacity, while the cell without the additive retained only 41% [1]. This improvement is attributed to the formation of a more stable solid-electrolyte interface (SEI) on the graphite anode, which suppresses transition metal dissolution and active lithium loss [1].

Li-Ion Battery Electrolyte Additive High-Voltage Cathode

Higher Synthetic Yield: Vinyl-Functional Cyclotetrasiloxane vs. Methyl-Functional Cyclotetrasiloxane

The synthesis of vinyl-functional cyclotetrasiloxanes is more efficient than that of their methyl counterparts under identical conditions. In a study on sila-functional oligosiloxanes, the cyclotetrasiloxane [Vinyl(OCN)SiO]4 was synthesized in yields of 33% or 58% depending on the hydrolysis method, which is significantly higher than the 12% or 24% yields obtained for the methyl analog [Me(OCN)SiO]4 [1]. This indicates a more favorable reaction pathway for the vinyl-substituted monomer, potentially leading to lower production costs and higher purity.

Sila-Functional Oligosiloxanes Synthesis Cyclotetrasiloxane

Enhanced Moisture Barrier Performance: V4D4-Coated Films for Flexible Electronics

Copolymer thin films incorporating 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4) demonstrate effective moisture barrier properties, crucial for protecting sensitive organic electronics. An iCVD-deposited poly(V4D4-co-CHMA) film was shown to provide a measurable level of moisture blocking capability, which is attributed to the hydrophobic nature and crosslinked structure of the V4D4 moiety [1]. While not directly compared to a non-V4D4 coating in this specific study, the work highlights the unique ability of V4D4 to form a dense, crosslinked organosilicon network that provides a barrier against water vapor, a property not inherent to linear siloxanes or less functional cyclic monomers.

Moisture Barrier Flexible Electronics iCVD Coatings

Optimal Research and Industrial Applications for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Leveraging Quantified Performance Advantages


High-Performance Silicone Elastomers for Aerospace and High-Temperature Applications

As demonstrated by the enhanced thermal stability of D4Vi-cured networks (decomposition temperature ~480 °C) [1], this monomer is ideally suited for formulating silicone elastomers and resins that must withstand extreme temperatures in aerospace, automotive, and industrial settings. Its ability to create a high-crosslink-density network directly combats thermal degradation, extending service life and ensuring reliability where component failure is not an option.

Robust Corrosion-Resistant Coatings for Metals and Electronics

The quantified corrosion protection performance of poly(V4D4) coatings, with a corrosion rate of 0.002 mpy on zinc [2], makes 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane an essential component for developing ultra-thin, conformal, and highly effective barrier layers. This is particularly critical for protecting sensitive electronic components, connectors, and metal structures in marine, industrial, and biomedical environments.

Durable Superhydrophobic and Self-Cleaning Surfaces for Outdoor Use

The proven UV stability of TVTSi-modified sulfur polymers, maintaining superhydrophobicity (WCA > 150°) for over 300 minutes under UV exposure [3], positions this monomer as a key enabler for long-lasting self-cleaning and anti-icing coatings. Applications include building exteriors, solar panels, and optical equipment where both water repellency and resistance to solar degradation are paramount.

Advanced Electrolyte Additives for Next-Generation High-Voltage Li-Ion Batteries

The 9-percentage-point improvement in capacity retention (50% vs. 41% after 100 cycles) achieved with a 0.5 wt% addition of MVCTS in high-voltage LNMO/graphite cells [4] highlights its value as a specialized additive for enhancing the cycle life and durability of advanced lithium-ion batteries. This is a direct procurement driver for battery manufacturers aiming to improve the performance and safety of high-energy-density power sources.

Preceramic Polymer Precursors for Silicon Carbide (SiC) Ceramics

The ability of D4Vi to form highly crosslinked polysiloxane networks that can be pyrolyzed into silicon oxycarbide or silicon carbide ceramics is well-established. The high ceramic yield and controlled crosslinking architecture of D4Vi-derived networks are advantageous for creating dense, high-purity SiC fibers, coatings, and composites for applications in high-temperature structural materials and advanced electronics [5].

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